

The Role of Peptide P60 in Cancer Immunotherapy: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Peptide P60

Cat. No.: B11932136

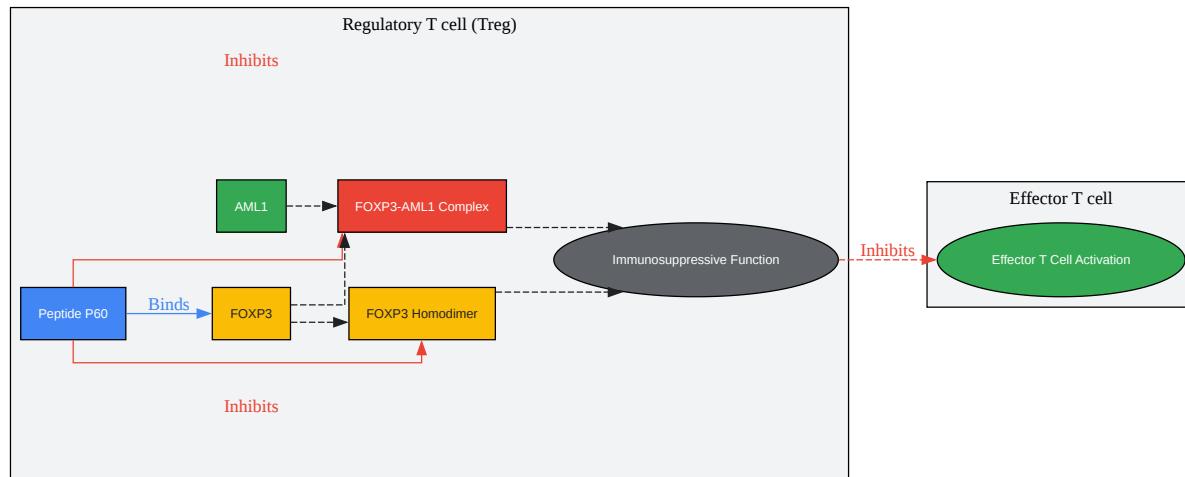
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance between the immune system and cancer cells presents a significant challenge in the development of effective cancer therapies. A key obstacle to robust anti-tumor immunity is the presence of regulatory T cells (Tregs), which suppress the activity of effector T cells, thereby allowing tumors to evade immune destruction. A promising strategy to overcome this immunosuppression is the targeted inhibition of the master transcriptional regulator of Tregs, Forkhead box P3 (FOXP3). This technical guide delves into the core of one such innovative approach: the use of **peptide P60**, a 15-mer synthetic peptide designed to disrupt Treg function and unleash the full potential of the anti-tumor immune response. This document provides a comprehensive overview of P60's mechanism of action, a compilation of key quantitative data from preclinical studies, detailed experimental protocols for its evaluation, and visualizations of the critical pathways and workflows involved.

Mechanism of Action of Peptide P60


Peptide P60 is a synthetic 15-amino acid peptide (sequence: RDFQSFRKMWPFAM) identified through phage display technology for its ability to bind to the FOXP3 protein.[\[1\]](#) Its primary mechanism of action is the functional inhibition of regulatory T cells (Tregs) by directly interfering with the activity of FOXP3.[\[2\]](#)

P60 exerts its effects through the following key interactions:

- Binding to FOXP3: P60 specifically binds to the intermediate region of the FOXP3 protein, encompassing amino acids 177-331.[1] This region is crucial for the dimerization of FOXP3 and its interaction with other transcription factors.
- Inhibition of FOXP3 Homodimerization: By binding to this intermediate region, P60 prevents FOXP3 from forming homodimers, a process essential for its transcriptional regulatory function.[1]
- Disruption of FOXP3/AML1 Interaction: P60 also abrogates the interaction between FOXP3 and the transcription factor AML1 (Acute Myeloid Leukemia 1), also known as RUNX1.[3] This interaction is critical for the immunosuppressive activity of Tregs.
- Impaired FOXP3 Nuclear Translocation: P60 has been shown to inhibit the translocation of FOXP3 into the nucleus, further impeding its ability to regulate gene expression.[4]
- Restoration of Effector T Cell Function: By inhibiting Treg function, P60 indirectly enhances the activity of effector T cells, such as CD8+ cytotoxic T lymphocytes, allowing them to more effectively recognize and eliminate cancer cells.[3]

The culmination of these molecular interactions leads to a significant reduction in the immunosuppressive capacity of Tregs within the tumor microenvironment, thereby shifting the balance towards an effective anti-tumor immune response.

Signaling Pathway of P60 Action

[Click to download full resolution via product page](#)

Caption: P60 inhibits Treg function by disrupting FOXP3 dimerization and AML1 interaction.

Quantitative Data on P60 Efficacy

The anti-tumor effects of **peptide P60** and its derivatives have been quantified in various preclinical models. The following tables summarize key findings from these studies.

Table 1: In Vitro Efficacy of Peptide P60

Cell Lines	Treatment	Concentration	Outcome	Reference
CIK cells + A-498 (renal cancer)	P60	100 µM	Significant decrease in viable cancer cells	[5]
CIK cells + Caki-2 (renal cancer)	P60	100 µM	Significant decrease in viable cancer cells	[5]
CIK cells + DAN-G (pancreatic cancer)	P60	100 µM	Significant decrease in viable cancer cells	[5]
CIK cells + Capan-2 (pancreatic cancer)	P60	100 µM	Significant decrease in viable cancer cells	[5]
Murine CD4+CD25+ Tregs + Effector T cells	P60	50 µM	Restoration of effector T cell proliferation	[6]
Human Tregs + Effector T cells	P60	100 µM	Improved effector T cell stimulation	[1]

Table 2: In Vivo Anti-Tumor Efficacy of P60 and Derivatives

Tumor Model	Treatment	Dosage	Outcome	Reference
CT26 Colon Carcinoma	P60 + AH1 vaccine	50 nmol/mouse/day	Protection against tumor implantation	[7]
Hepatocellular Carcinoma (Hepa-129)	CM-1215 (cyclized P60-D2A-S5A) + anti-PD-1	10 nmol/mouse/day	Delayed tumor growth and increased survival	[8]
MC38 Colon Carcinoma	IL-P60 (liposomal P60)	0.25 mg/kg every 2 days	40% tumor regression (monotherapy)	[9]
MC38 Colon Carcinoma	IL-P60 + anti-PD-1	0.25 mg/kg every 2 days	100% tumor regression	[9]

Table 3: Impact of P60 on Immune Cell Populations

Cell Type	Treatment	Observation	Reference
CIK cell cultures	P60 (100 µM)	No significant change in the distribution of CD3+CD56+, CD3+CD56-, CD8+, CD4+, or CD4+CD25+FOXP3+ cells	[5]
CT26 Tumor Microenvironment	P60	Increased CD8+/Treg ratio	[10][11][12][13]
4T1 Breast Cancer	Adenovirus expressing P60	Reduced tumor infiltration of Tregs	[14]

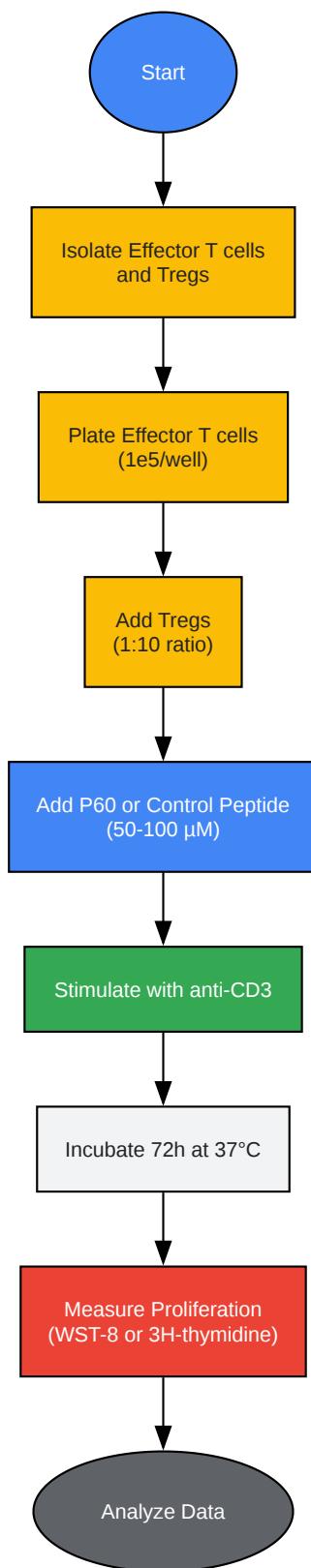
Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of **peptide P60**.

In Vitro Treg Suppression Assay

This protocol assesses the ability of P60 to inhibit the suppressive function of Tregs on effector T cell proliferation.

Materials:


- **Peptide P60** (100 μ M working concentration)[\[5\]](#)
- Control peptide (e.g., P301)[\[5\]](#)
- Effector T cells (CD4+CD25-)
- Regulatory T cells (CD4+CD25+)
- Anti-CD3 antibody (2.5 μ g/mL)[\[6\]](#)
- RPMI-1640 medium with 10% FBS, penicillin/streptomycin, and L-glutamine
- 96-well round-bottom plates
- Cell proliferation assay reagent (e.g., WST-8 or [3 H]-thymidine)

Procedure:

- Isolate effector T cells and Tregs from murine spleens or human PBMCs using magnetic-activated cell sorting (MACS).
- Plate effector T cells at a density of 1×10^5 cells/well in a 96-well plate.[\[6\]](#)
- Add Tregs to designated wells at a 1:10 Treg to effector T cell ratio (1×10^4 cells/well).[\[6\]](#)
- Add **peptide P60** or control peptide to the appropriate wells at a final concentration of 50-100 μ M.[\[5\]](#)[\[6\]](#)
- Stimulate the co-cultures with anti-CD3 antibody.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

- Assess T cell proliferation using a WST-8 assay or by measuring [³H]-thymidine incorporation during the final 18 hours of incubation.
- Calculate the percentage of suppression and the reversal of suppression by P60.

Experimental Workflow for In Vitro Treg Suppression Assay

[Click to download full resolution via product page](#)

Caption: Workflow for assessing P60's inhibition of Treg suppression in vitro.

In Vivo Murine Tumor Model (CT26)

This protocol describes the establishment of a syngeneic colon carcinoma model to evaluate the in vivo anti-tumor efficacy of P60.

Materials:

- BALB/c mice (6-8 weeks old)
- CT26 murine colon carcinoma cells[\[15\]](#)
- **Peptide P60** or its derivatives
- Anti-PD-1 antibody (optional, for combination therapy)
- Matrigel
- Sterile PBS
- Calipers for tumor measurement

Procedure:

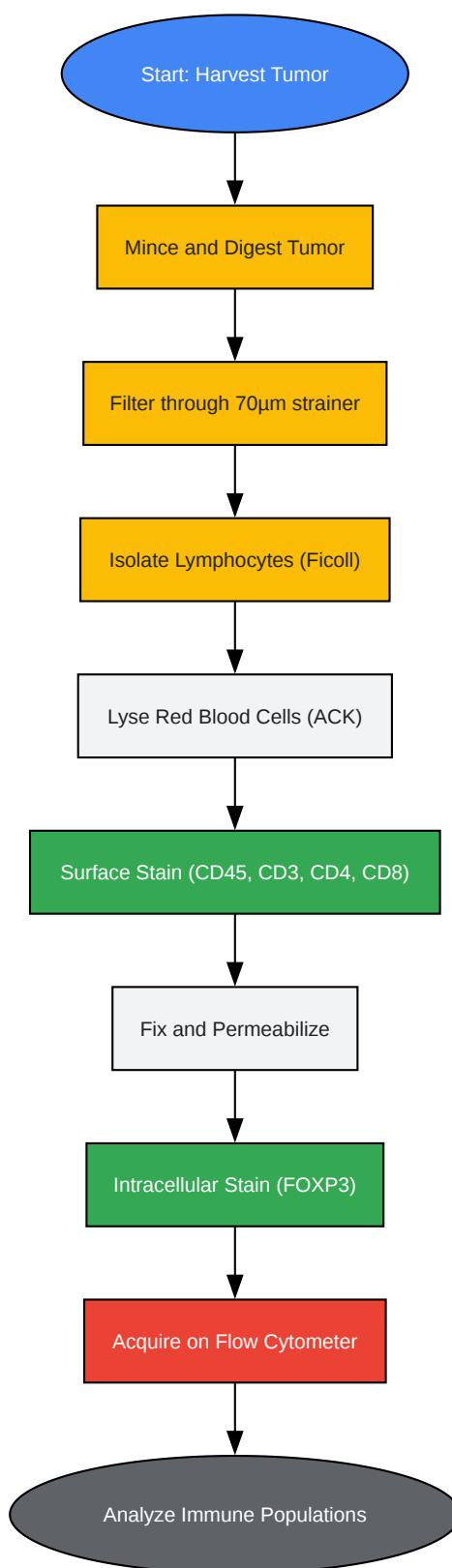
- Culture CT26 cells in appropriate medium.
- On the day of injection, harvest and resuspend CT26 cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5×10^6 cells/mL.
- Subcutaneously inject 100 μ L of the cell suspension (5×10^5 cells) into the flank of each BALB/c mouse.[\[16\]](#)
- Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
- Randomize mice into treatment groups (e.g., vehicle control, P60, anti-PD-1, P60 + anti-PD-1).
- Administer P60 or its derivatives intraperitoneally at the desired dosage (e.g., 10-50 nmol/mouse/day).[\[7\]](#)

- For combination therapy, administer anti-PD-1 antibody according to the established protocol.
- Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
- Monitor mice for signs of toxicity and record survival data.
- At the end of the experiment, tumors and spleens can be harvested for further analysis (e.g., flow cytometry).

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol outlines the procedure for isolating and analyzing immune cell populations from tumor tissue.

Materials:


- Tumor tissue from in vivo experiments
- RPMI medium
- Collagenase D, DNase I
- Ficoll-Paque
- ACK lysis buffer
- Fluorescently conjugated antibodies against murine CD45, CD3, CD4, CD8, and FOXP3
- Foxp3/Transcription Factor Staining Buffer Set
- Flow cytometer

Procedure:

- Harvest tumors and mince them into small pieces in RPMI medium.

- Digest the tumor tissue with Collagenase D and DNase I at 37°C for 30-60 minutes with agitation.
- Filter the cell suspension through a 70 µm cell strainer.
- Isolate lymphocytes using a Ficoll-Paque density gradient.
- Lyse red blood cells with ACK lysis buffer.
- Wash and resuspend the single-cell suspension in FACS buffer.
- Perform surface staining with antibodies for CD45, CD3, CD4, and CD8.
- Fix and permeabilize the cells using the Foxp3/Transcription Factor Staining Buffer Set.
- Perform intracellular staining for FOXP3.
- Acquire data on a flow cytometer and analyze the percentages of different immune cell populations (e.g., CD8+ T cells, CD4+FOXP3+ Tregs) within the CD45+ leukocyte gate.[\[17\]](#)

Flow Cytometry Workflow for TIL Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of tumor-infiltrating lymphocytes by flow cytometry.

Conclusion

Peptide P60 represents a targeted and innovative approach to cancer immunotherapy by directly inhibiting the immunosuppressive function of regulatory T cells. Its ability to disrupt the central regulatory axis of FOXP3 holds significant promise for enhancing the efficacy of endogenous anti-tumor immune responses and for synergistic combinations with other immunotherapies, such as checkpoint inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of P60 and its derivatives in the fight against cancer. Continued research into optimizing peptide stability, delivery, and combinatorial strategies will be crucial in translating this promising preclinical concept into a clinically effective cancer treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. abbiotec.com [abbiotec.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. crownbio.com [crownbio.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Searching for Peptide Inhibitors of T Regulatory Cell Activity by Targeting Specific Domains of FOXP3 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. Regulatory T cells in tumor microenvironment: new mechanisms, potential therapeutic strategies and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | On the Prognostic Power of Tumor-Infiltrating Lymphocytes – A Critical Commentary [frontiersin.org]
- 12. The ratio of CD8 to Treg tumor-infiltrating lymphocytes is associated with response to cisplatin-based neoadjuvant chemotherapy in patients with muscle invasive urothelial carcinoma of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Ratios of CD8+ T Cells to CD4+CD25+ FOXP3+ and FOXP3- T Cells Correlate with Poor Clinical Outcome in Human Serous Ovarian Cancer | PLOS One [journals.plos.org]
- 14. mstechno.co.jp [mstechno.co.jp]
- 15. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Longitudinal immune characterization of syngeneic tumor models to enable model selection for immune oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of Peptide P60 in Cancer Immunotherapy: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11932136#peptide-p60-s-role-in-cancer-immunotherapy\]](https://www.benchchem.com/product/b11932136#peptide-p60-s-role-in-cancer-immunotherapy)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com